molecular formula C13H11ClO3 B1203512 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-02-8

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

Cat. No.: B1203512
CAS No.: 23589-02-8
M. Wt: 250.68 g/mol
InChI Key: FIXOHABRIXQDMY-UHFFFAOYSA-N
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Description

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is an organic compound with the molecular formula C13H11ClO3 and a molecular weight of 250.68 g/mol This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: Similar structure but with an acrylic acid moiety instead of propionic acid.

    5-(4-Chlorophenyl)oxazole-2-propionic acid: Contains an oxazole ring instead of a furan ring.

    5-(4-Chlorophenyl)isoxazole-3-propionic acid: Contains an isoxazole ring instead of a furan ring.

Uniqueness

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is unique due to its specific combination of a furan ring, a 4-chlorophenyl group, and a propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is an organic compound with the molecular formula C13H11ClO3 and a molecular weight of 250.68 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of this compound, characterized by a furan ring, a 4-chlorophenyl group, and a propionic acid moiety, contributes to its distinct chemical and biological properties. The compound's synthesis typically involves several steps, including the formation of the furan ring through cyclization and the introduction of the 4-chlorophenyl group via Friedel-Crafts acylation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study showed that derivatives of furan-based compounds demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans and bacterial strains including Escherichia coli and Staphylococcus aureus at concentrations as low as 64 µg/mL .

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans64 µg/mL
Staphylococcus aureus64 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Similar compounds have been known to interact with various enzymes and receptors involved in inflammatory pathways, suggesting that this compound may act through similar mechanisms.

The biological activity of this compound can be attributed to its ability to undergo reactions with nucleophiles and participate in biochemical pathways such as Suzuki–Miyaura coupling reactions. These interactions can lead to the formation of various bioactive metabolites, which may exert therapeutic effects against inflammatory diseases and infections .

Case Studies

  • Antimicrobial Efficacy : In one study, a series of furan derivatives were tested for their antibacterial properties. The results indicated that compounds closely related to this compound showed promising results in inhibiting the growth of pathogenic bacteria, highlighting its potential as a lead compound in antibiotic development .
  • In Vivo Studies : Another investigation into the safety and efficacy of related compounds indicated that they were well tolerated in animal models when administered at therapeutic doses. No significant adverse effects were observed, reinforcing the potential for clinical applications .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXOHABRIXQDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178235
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23589-02-8
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANOIC ACID
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